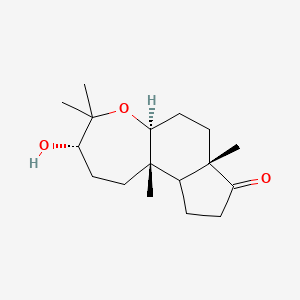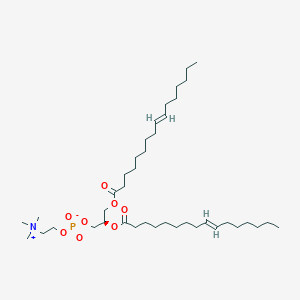
Nakorone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nakorone is a natural product found in Ptilocaulis spiculifer with data available.
Wissenschaftliche Forschungsanwendungen
Biomimetic Synthesis Applications
Nakorone, a marine natural product, has been a subject of interest in the field of biomimetic synthesis. A study by Tong et al. (2007) in the Journal of the American Chemical Society highlights the first biomimetic total syntheses of ent-nakorone. This process involves combining features of tandem polyepoxide cyclization with biomimetic polyene cyclization, offering efficient access to these natural products. The synthesis route also demonstrates the application of palladium-catalyzed cross-coupling in the creation of complex organic compounds.
Misadventures in Chemical Synthesis
The journey of synthesizing compounds like Nakorone has been marked by trials and errors, as illustrated in the work of McDonald, Tong, Boone, & Valentine (2012) in the book "Strategies and Tactics in Organic Synthesis." Their chapter discusses the evolution of chemical synthesis programs aimed at mimicking biosynthesis pathways for cyclic ether-containing triterpene natural products, like Nakorone. They explore the synthesis of Nakorone and related compounds, providing insights into the challenges and intricacies of organic synthesis.
Eigenschaften
Produktname |
Nakorone |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(3S,5aS,7aS,10bS)-3-hydroxy-4,4,7a,10b-tetramethyl-2,3,5a,6,7,9,10,10a-octahydro-1H-indeno[5,4-b]oxepin-8-one |
InChI |
InChI=1S/C17H28O3/c1-15(2)12(18)7-9-17(4)11-5-6-13(19)16(11,3)10-8-14(17)20-15/h11-12,14,18H,5-10H2,1-4H3/t11?,12-,14-,16-,17-/m0/s1 |
InChI-Schlüssel |
GJHHOLCPYDZIHD-DOXOUGHASA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H](C(O[C@H]1CC[C@]3(C2CCC3=O)C)(C)C)O |
Kanonische SMILES |
CC1(C(CCC2(C3CCC(=O)C3(CCC2O1)C)C)O)C |
Synonyme |
nakorone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)








![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)